N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9655300
Molecular Formula: C18H19N5O4S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O4S |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H19N5O4S/c1-26-12-2-3-13-14(10-12)28-18(19-13)20-16(24)11-23-17(25)5-4-15(21-23)22-6-8-27-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,19,20,24) |
| Standard InChI Key | QXPBPJVKDVNYPG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
Introduction
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that combines elements of benzothiazole and pyridazine rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Formula and Molecular Weight
Synthesis and Chemical Reactions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions. These may include condensation reactions, nucleophilic substitutions, and other organic transformations. The use of advanced techniques like continuous flow reactors could enhance yield and efficiency.
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, its structure suggests potential applications in medicinal chemistry. The benzothiazole and pyridazine scaffolds are known for their versatility in drug design, often exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
In Silico and In Vitro Studies
In silico studies, such as molecular docking, can provide insights into the compound's potential targets and biological pathways. In vitro experiments would be necessary to validate these findings and assess its efficacy and safety.
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